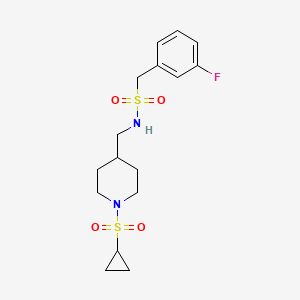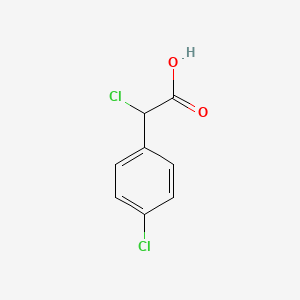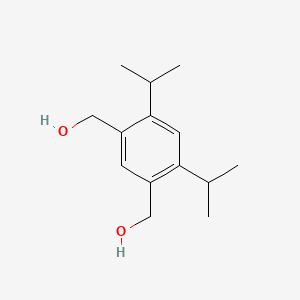
(4,6-Diisopropyl-1,3-phenylene)dimethanol
描述
(4,6-Diisopropyl-1,3-phenylene)dimethanol is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.328. It is characterized by the presence of two isopropyl groups attached to a benzene ring, which is further substituted with two hydroxymethyl groups at the 1 and 3 positions. This compound is used primarily in research and development settings .
准备方法
The synthesis of (4,6-Diisopropyl-1,3-phenylene)dimethanol typically involves the alkylation of a phenol derivative followed by reduction. One common synthetic route includes the following steps:
Alkylation: A phenol derivative is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate.
Reduction: The resulting product is then reduced using a reducing agent like lithium aluminum hydride to yield this compound.
化学反应分析
(4,6-Diisopropyl-1,3-phenylene)dimethanol undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding diol using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles to form various derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, mild reducing agents for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted derivatives .
科学研究应用
(4,6-Diisopropyl-1,3-phenylene)dimethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medicinal uses have been established yet.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4,6-Diisopropyl-1,3-phenylene)dimethanol is not well understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxymethyl groups may participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
相似化合物的比较
(4,6-Diisopropyl-1,3-phenylene)dimethanol can be compared with other similar compounds such as:
- **(4,6-Diethyl-1,
(4,6-Dimethyl-1,3-phenylene)dimethanol: This compound has methyl groups instead of isopropyl groups, which may affect its reactivity and interactions.
属性
IUPAC Name |
[5-(hydroxymethyl)-2,4-di(propan-2-yl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10,15-16H,7-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSRMKWFMUDWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1CO)CO)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-Allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2466991.png)
![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2466993.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2466994.png)
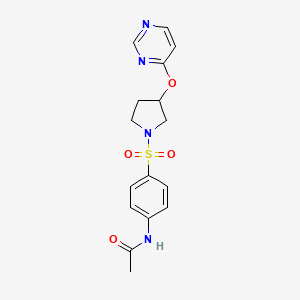
![2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(propan-2-yl)acetamide](/img/structure/B2466999.png)
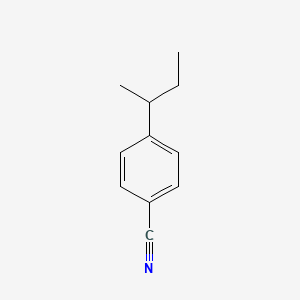
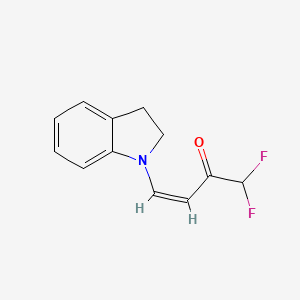
![1-[2-(2-fluorophenyl)-2-hydroxyethyl]-N-[3-(1H-pyrazol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2467004.png)
![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2467007.png)
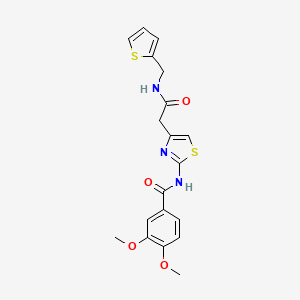
![N-(4-butylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2467011.png)
![4-{1-[(4-bromophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-butylpyrrolidin-2-one](/img/structure/B2467012.png)
